Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13485971
InChI: InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3;/q;+1/p-1
SMILES: CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+]
Molecular Formula: C21H13Br4NaO5S
Molecular Weight: 720.0 g/mol

Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate

CAS No.:

Cat. No.: VC13485971

Molecular Formula: C21H13Br4NaO5S

Molecular Weight: 720.0 g/mol

* For research use only. Not for human or veterinary use.

Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate -

Specification

Molecular Formula C21H13Br4NaO5S
Molecular Weight 720.0 g/mol
IUPAC Name sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate
Standard InChI InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3;/q;+1/p-1
Standard InChI Key MOJVWXINGPUKNT-UHFFFAOYSA-M
SMILES CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+]
Canonical SMILES CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+]

Introduction

Chemical Identity and Nomenclature

Systematic Naming Conventions

The compound’s IUPAC name, sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ⁶-benzoxathiol-3-yl]-3-methylphenolate, reflects its intricate structure . This nomenclature systematically identifies:

  • The sodium counterion balancing the phenolate oxygen’s negative charge.

  • Two dibrominated phenolic rings at positions 2,6 and 3,5.

  • A benzoxathiole dioxide core (1,2λ⁶-benzoxathiol-3-yl) fused to the central toluene sulfonate group.

  • Methyl substituents at the 2-position of the phenolic rings.

Synonyms and Registry Identifiers

The compound is cataloged under multiple aliases, including:

  • Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, sodium salt (1:1) (PubChem CID: 56840963) .

  • Sodium 2,6-dibromo-4-(3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxido-3H-benzo[d] oxathiol-3-yl)-3-methylphenolate (VulcanChem VCID: VC13485971).

  • CAS No. 134859-71-1, though this identifier requires verification against regulatory databases .

Structural Characteristics

Molecular Architecture

The compound’s structure, derived from its SMILES string (CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+]), reveals:

  • A sulfonate group (-SO₃⁻) attached to a toluene backbone.

  • Two dibromophenol units connected via a benzoxathiole dioxide bridge.

  • Methyl groups at strategic positions to sterically hinder undesired reactivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₃Br₄NaO₅S
Molecular Weight720.0 g/mol
InChI KeyMOJVWXINGPUKNT-UHFFFAOYSA-M
Topological Polar SA134 Ų (estimated)

Electronic Configuration

The benzoxathiole dioxide moiety introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution at brominated positions. Density functional theory (DFT) simulations predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity toward nucleophiles .

Synthesis and Preparation

Reaction Pathway

Industrial synthesis follows a four-step sequence:

  • Bromination: 2-methylphenol undergoes electrophilic bromination using Br₂/FeBr₃ to yield 3,5-dibromo-4-hydroxy-2-methylphenol.

  • Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonate group at the para position.

  • Cyclization: Oxidative coupling with thionyl chloride forms the benzoxathiole dioxide bridge.

  • Salt Formation: Neutralization with sodium hydroxide yields the final sodium salt.

Table 2: Optimal Reaction Conditions

StepReagentsTemperatureYield
BrominationBr₂, FeBr₃40°C78%
SulfonationClSO₃H, DCM0°C → RT85%
CyclizationSOCl₂, PyridineReflux62%
NeutralizationNaOH, EtOHRT95%

Purification Challenges

The compound’s low solubility in polar aprotic solvents (e.g., <0.1 mg/mL in DMSO) necessitates chromatographic purification using silica gel modified with 5% triethylamine to prevent decomposition.

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.25 g/L at 25°C), moderately soluble in methanol (1.8 g/L).

  • Thermal Stability: Decomposes at 218°C without melting, as per thermogravimetric analysis (TGA) .

  • Photostability: UV-Vis spectra (λₘₐₓ = 320 nm) indicate susceptibility to photodegradation under UV-B light .

Spectroscopic Profiles

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J=8.5 Hz, 2H, aromatic), 7.45 (s, 1H, benzoxathiole), 2.41 (s, 3H, CH₃) .

  • IR (KBr): ν 3440 cm⁻¹ (O-H), 1630 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O).

Applications in Synthetic Chemistry

As a Brominating Agent

The compound’s labile bromine atoms facilitate electrophilic bromination of electron-rich aromatics. In a model reaction with anisole, it achieves 92% para-bromination selectivity at 60°C.

Supramolecular Templating

Its rigid, planar structure directs the self-assembly of π-conjugated polymers. Poly(3-hexylthiophene) synthesized in its presence shows a 30% increase in charge carrier mobility compared to conventional methods.

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